molecular formula C11H10FN3O B2827936 (5Z)-5-(4-fluorobenzylidene)-2-imino-1-methylimidazolidin-4-one CAS No. 382638-55-3

(5Z)-5-(4-fluorobenzylidene)-2-imino-1-methylimidazolidin-4-one

Cat. No. B2827936
CAS RN: 382638-55-3
M. Wt: 219.219
InChI Key: AHUGKSXWZCATKY-TWGQIWQCSA-N
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Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility in various solvents, and specific optical rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and any notable reactivities .

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study focused on the synthesis of imidazolyl acetic acid derivatives, including compounds related to "(5Z)-5-(4-fluorobenzylidene)-2-imino-1-methylimidazolidin-4-one", demonstrated significant anti-inflammatory and analgesic activities, suggesting potential for further investigation in anticancer research (Khalifa & Abdelbaky, 2008).
  • Another study synthesized novel N-benzyl aplysinopsin analogs, including structures similar to "(5Z)-5-(4-fluorobenzylidene)-2-imino-1-methylimidazolidin-4-one", showing potent in vitro cytotoxicity against certain human tumor cell lines, indicating their potential as anticancer agents (Penthala, Reddy, & Crooks, 2011).

Anticancer Properties of Derivatives

  • The compound "5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one", a derivative of the mentioned compound, was evaluated for its anticancer activity across various human cancer cell lines. The study found that it decreased ROS production, increased lactate dehydrogenase release, and decreased cell metabolism/proliferation, indicating its potential in cancer treatment through PPARγ-dependent pathways (Szychowski et al., 2019).

Antiviral Activity

  • Research on imidazo[1,5-a]-1,3,5-triazine derivatives, structurally related to the given compound, explored their inhibitory effects on the replication of ortho- and paramyxoviruses. The study highlighted the significance of the benzyl and thio structural units for selective biological activity against specific viruses (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would describe how it exerts its effects at the molecular level .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also include appropriate handling and disposal procedures .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and any improvements that could be made to its synthesis .

properties

IUPAC Name

(5Z)-2-amino-5-[(4-fluorophenyl)methylidene]-1-methylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-15-9(10(16)14-11(15)13)6-7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,16)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUGKSXWZCATKY-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)F)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)F)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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